molecular formula C11H21N3O5 B12680713 Einecs 285-802-0 CAS No. 85153-23-7

Einecs 285-802-0

Katalognummer: B12680713
CAS-Nummer: 85153-23-7
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: GSTSUZHIVMCRLR-JEDNCBNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-DL-proline, compound with L-lysine, typically involves the reaction of DL-proline with L-lysine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired compound. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous monitoring systems. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-oxo-DL-proline, compound with L-lysine, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

5-oxo-DL-proline, compound with L-lysine, has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in biological systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and treatment of certain medical conditions.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 5-oxo-DL-proline, compound with L-lysine, involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 5-oxo-DL-proline, compound with L-lysine, include:

Uniqueness

What sets 5-oxo-DL-proline, compound with L-lysine, apart from similar compounds is its unique combination of properties and applications. The compound’s ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable substance in scientific research and industry .

Eigenschaften

CAS-Nummer

85153-23-7

Molekularformel

C11H21N3O5

Molekulargewicht

275.30 g/mol

IUPAC-Name

(2S)-2,6-diaminohexanoic acid;5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H14N2O2.C5H7NO3/c7-4-2-1-3-5(8)6(9)10;7-4-2-1-3(6-4)5(8)9/h5H,1-4,7-8H2,(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t5-;/m0./s1

InChI-Schlüssel

GSTSUZHIVMCRLR-JEDNCBNOSA-N

Isomerische SMILES

C1CC(=O)NC1C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Kanonische SMILES

C1CC(=O)NC1C(=O)O.C(CCN)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.